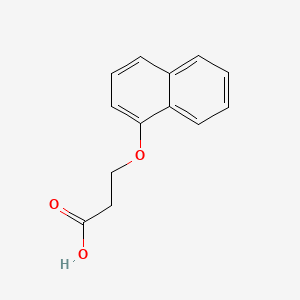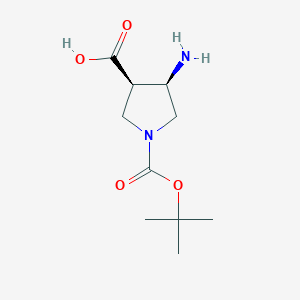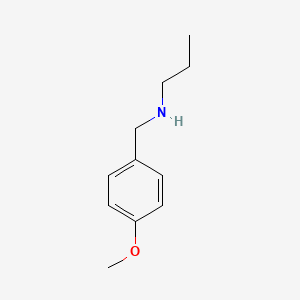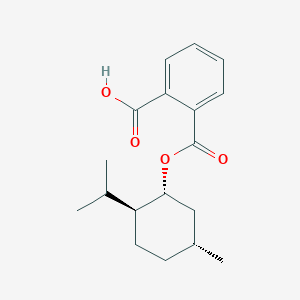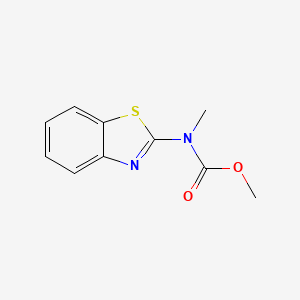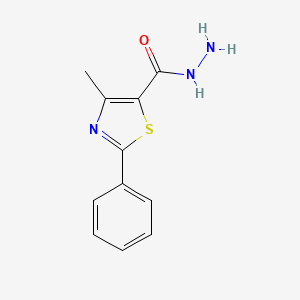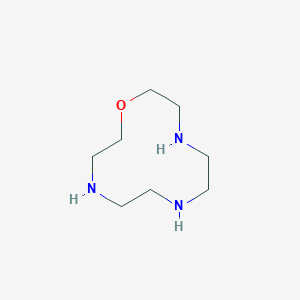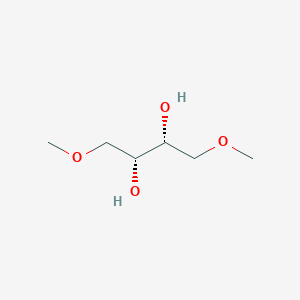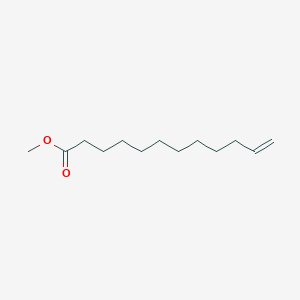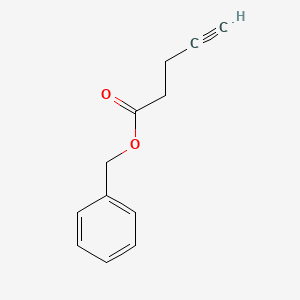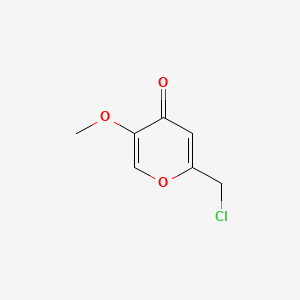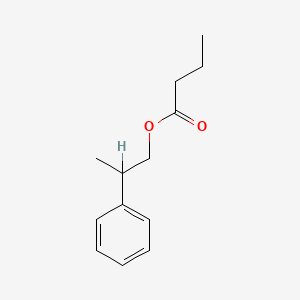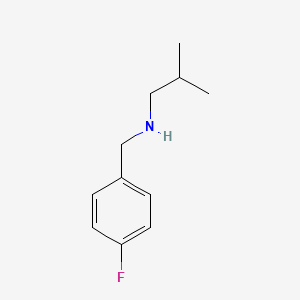
(4-Fluorobenzyl)isobutylamine
Overview
Description
“(4-Fluorobenzyl)isobutylamine” is a chemical compound with the CAS Number: 359446-04-1 . Its IUPAC name is N-(4-fluorobenzyl)-2-methyl-1-propanamine . It has a molecular weight of 181.25 .
Synthesis Analysis
A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) has been described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .Molecular Structure Analysis
The InChI code for “(4-Fluorobenzyl)isobutylamine” is 1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 . The InChI key is SOUYVJATMXDMQK-UHFFFAOYSA-N .It should be stored at a temperature between 28 C .
Relevant Papers One relevant paper discusses the design, synthesis, and pharmacophore exploration of new molecules structurally characterized by the 4-fluorobenzylpiperazine fragment . Their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) were evaluated . This research could provide valuable insights into the potential applications of “(4-Fluorobenzyl)isobutylamine” and similar compounds.
Scientific Research Applications
Application in Radiotracer Preparation for PET
Specific Scientific Field
This application falls under the field of Nuclear Medicine and Radiopharmaceutical Chemistry .
Summary of the Application
“(4-Fluorobenzyl)isobutylamine” is used as a building block in the synthesis of radiotracers for PET . PET is a type of imaging technology that helps visualize physiological processes in the body.
Methods of Application or Experimental Procedures
A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) is achieved by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) . This approach can be extended to borohydride exchange resin (BER), providing a viable option for use in automated syntheses .
Results or Outcomes
The synthesized [18F]FBA is used for the preparation of thiol group-reactive prosthetic groups 4-[18F]fluorobenzyl-2-bromoacetamide ([18F]FBBA) and 4-[18F]fluorobenzylamidopropionyl maleimide ([18F]FBAPM) . These groups were obtained in radiochemical yields of 75% and 55%, respectively . The feasibility of using [18F]FBAPM as a novel prosthetic group for peptide and protein labeling was demonstrated with the cysteine-containing tripeptide glutathione (GSH) . [18F]FBBA was used for labeling a fully phosphorothioated 20mer oligodesoxynucleotide (ODN) .
Application in Lithium-Ion Batteries
Specific Scientific Field
This application falls under the field of Electrochemistry and Battery Technology .
Summary of the Application
“(4-Fluorobenzyl)isobutylamine” is used in the development of lithium-ion batteries (LIBs). Specifically, it’s used in the creation of a compound known as 4-fluorobenzyl cyanide (FBCN), which plays a crucial role in improving the interfacial kinetics in LIBs .
Methods of Application or Experimental Procedures
The compound 4-fluorobenzyl cyanide (FBCN), which features steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+ –solvents) but promoting coulombic attraction (Li+ –anions) at a normal Li salt concentration .
Results or Outcomes
This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance, as demonstrated practically in LiFePO4//graphite pouch cells . This study provides fresh insights into solvent steric control and coordination chemistry engineering, opening a new avenue for enhancing electrochemical kinetics in LIBs .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUYVJATMXDMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359510 | |
| Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobenzyl)isobutylamine | |
CAS RN |
359446-04-1 | |
| Record name | (4-FLUOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)
